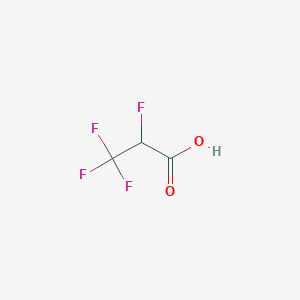

2,3,3,3-tetrafluoropropanoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,3,3-tetrafluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4O2/c4-1(2(8)9)3(5,6)7/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKYZQLMEPJAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382170 | |

| Record name | 2,3,3,3-Tetrafluoropropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-49-9 | |

| Record name | 2,3,3,3-Tetrafluoropropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3,3-Tetrafluoropropanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3,3-tetrafluoropropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3,3-TETRAFLUOROPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0Q5TRW9MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,3,3,3-Tetrafluoropropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical properties of 2,3,3,3-tetrafluoropropanoic acid (CAS RN: 359-49-9), a fluorinated carboxylic acid of interest in various chemical and pharmaceutical research fields. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for the physical characterization of this compound.

Core Physical Properties

This compound, with the chemical formula C₃H₂F₄O₂, is a solid at room temperature.[1][2] Its key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 146.04 g/mol | [3][4][5] |

| Density | 1.54 g/cm³ | [3] |

| Boiling Point | 120-121 °C | [3] |

| Melting Point | 28-29 °C | [3] |

| pKa | Data not available; expected to be a strong acid due to fluorine substitution. | |

| Solubility | Soluble in dichloromethane; slightly soluble in chloroform and methanol.[6] | [6] |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [7]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil) or a dedicated melting point apparatus.

-

Heating: The sample is heated slowly and at a constant rate.

-

Observation: The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Thiele Tube Method [8][9]

-

Sample Preparation: A small volume (a few milliliters) of molten this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

Apparatus: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid.[8]

-

Heating: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[9]

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method [10][11]

-

Measurement of Pycnometer Mass: A clean, dry pycnometer (a small glass flask with a fitted glass stopper containing a capillary tube) is weighed accurately.

-

Measurement with Sample: The pycnometer is filled with molten this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away. The filled pycnometer is then weighed.

-

Measurement with a Reference Liquid: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at a specific temperature. The filled pycnometer is weighed again.

-

Calculation: The density of the sample is calculated using the masses of the sample and the reference liquid and the known density of the reference liquid.

pKa Determination

The pKa is a measure of the strength of an acid in solution. Due to the strong electron-withdrawing effect of the fluorine atoms, this compound is expected to be a relatively strong carboxylic acid.

Methodology: Potentiometric Titration [3][12][13]

-

Solution Preparation: A solution of this compound of known concentration is prepared in water or a suitable solvent mixture.

-

Titration: A standardized solution of a strong base (e.g., sodium hydroxide) is gradually added to the acid solution.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the base is added.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[13]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: UV-Vis Spectrophotometry [14][15][16]

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, chloroform, methanol). The mixture is agitated at a constant temperature until equilibrium is reached.

-

Sample Filtration: The undissolved solid is removed by filtration or centrifugation.

-

Spectrophotometric Measurement: The absorbance of the saturated solution is measured at a specific wavelength using a UV-Vis spectrophotometer. This compound must have a chromophore that absorbs in the UV-Vis range for this method to be applicable.

-

Concentration Determination: The concentration of the dissolved acid is determined from a previously established calibration curve of absorbance versus concentration. This concentration represents the solubility of the acid in that solvent at that temperature.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive physical characterization of this compound.

Caption: A logical workflow for determining the physical properties of this compound.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scbt.com [scbt.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. westlab.com [westlab.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. che.utah.edu [che.utah.edu]

- 11. studylib.net [studylib.net]

- 12. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to 2,3,3,3-Tetrafluoropropanoic Acid: Synthesis, Properties, and Potential as a Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,3,3-tetrafluoropropanoic acid, a fluorinated carboxylic acid with potential as a building block in synthetic and medicinal chemistry. This document covers its fundamental chemical identity, including its CAS number and IUPAC name, and details its physicochemical properties. A significant focus is placed on its synthetic routes, with detailed experimental protocols for its preparation, as well as the synthesis of its valuable derivatives, the corresponding ethyl ester and acyl chloride. While the introduction of fluorine is a key strategy in drug design, this guide also addresses the current landscape of publicly available information regarding the specific biological activities and applications of the 2,3,3,3-tetrafluoropropanoyl moiety in drug development, highlighting areas for future research.

Chemical Identity and Physicochemical Properties

This compound is a four-carbon carboxylic acid characterized by the presence of four fluorine atoms. Its unique structure, particularly the trifluoromethyl group, imparts distinct chemical and physical properties.

-

IUPAC Name: this compound

-

Synonyms: 2,3,3,3-Tetrafluoropropionic acid

-

CAS Number: 359-49-9[1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₂F₄O₂ | [1] |

| Molecular Weight | 146.04 g/mol | [1] |

| Melting Point | 28-29 °C | |

| Boiling Point | 120-121 °C | |

| Density | 1.54 g/cm³ |

Synthesis of this compound and its Derivatives

The primary route for the synthesis of this compound involves the hydrolysis of N,N-dialkyl-2,3,3,3-tetrafluoropropionamide. This precursor is often a byproduct of other fluorination reactions, making this a valuable method for its utilization. The acid can be further converted to its ethyl ester or acyl chloride, which are versatile intermediates in organic synthesis.

Synthesis of this compound

The hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide can be achieved under acidic conditions. The following experimental protocol is derived from patent literature.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reactants: N,N-diethyl-2,3,3,3-tetrafluoropropionamide, hydrochloric acid (or sulfuric acid), ethanol, and water.

-

Procedure:

-

Charge a reaction vessel with N,N-diethyl-2,3,3,3-tetrafluoropropionamide, hydrochloric acid, ethanol, and water.

-

Heat the mixture to reflux (approximately 90-120 °C).

-

Maintain the reaction at reflux for 10-24 hours.

-

After the reaction is complete, the product is isolated by distillation.

-

-

Quantitative Data:

| Parameter | Value |

| Substrate | N,N-diethyl-2,3,3,3-tetrafluoropropionamide |

| Reagents | 37% Hydrochloric Acid, Ethanol, Water |

| Molar Ratio (Substrate:Acid) | 1:5 to 1:10 |

| Solvent Ratio (Ethanol:Water) | 10:1 (v/v) |

| Reaction Temperature | 90-120 °C |

| Reaction Time | 10-24 hours |

| Yield | Up to 96% |

Synthesis Workflow for this compound

Synthesis of Ethyl 2,3,3,3-Tetrafluoropropanoate

The ethyl ester can be prepared directly from the corresponding amide via an acid-catalyzed esterification.

Experimental Protocol: Esterification

-

Reactants: N,N-diethyl-2,3,3,3-tetrafluoropropionamide, ethanol, and a strong acid catalyst (e.g., sulfuric acid).

-

Procedure:

-

Combine N,N-diethyl-2,3,3,3-tetrafluoropropionamide and ethanol in a reaction vessel.

-

Add a catalytic amount of sulfuric acid.

-

Heat the mixture to reflux.

-

The product can be isolated by distillation.

-

Synthesis Workflow for Ethyl 2,3,3,3-Tetrafluoropropanoate

Synthesis of 2,3,3,3-Tetrafluoropropanoyl Chloride

The acyl chloride is a highly reactive derivative that can be synthesized from the carboxylic acid using standard chlorinating agents.

Experimental Protocol: Chlorination

-

Reactants: this compound and a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

-

Procedure:

-

Carefully add the chlorinating agent to this compound.

-

The reaction is typically performed in an inert solvent or neat.

-

The reaction may require gentle heating to proceed to completion.

-

The product, being volatile, is typically isolated by distillation.

-

Synthesis Workflow for 2,3,3,3-Tetrafluoropropanoyl Chloride

Applications in Drug Development and Biological Activity

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group, present in this compound, is a particularly common motif in many approved drugs.

Despite its potential as a fluorinated building block, there is limited publicly available information on the direct incorporation of the 2,3,3,3-tetrafluoropropanoyl moiety into marketed drugs or late-stage clinical candidates. Similarly, detailed studies on the specific biological activities, metabolic fate, and toxicological profile of this compound itself are not extensively reported in the scientific literature.

It is important to distinguish this compound from structurally related but more complex per- and polyfluoroalkyl substances (PFAS) such as 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoic acid (GenX). Studies on the biological effects, metabolism, and toxicity of GenX are available, but these findings are not directly transferable to this compound due to significant structural differences.[2][3][4]

The value of this compound and its derivatives currently lies in their potential as starting materials for the synthesis of more complex fluorinated molecules. Researchers can utilize this building block to introduce the 2,3,3,3-tetrafluoropropanoyl group into various scaffolds to explore its impact on the pharmacological properties of new chemical entities.

Conclusion

This compound is a readily accessible fluorinated building block with well-defined synthetic pathways. The methodologies for its preparation and conversion to key derivatives like its ethyl ester and acyl chloride are robust and scalable, making it an attractive starting material for research and development. While the direct application of the 2,3,3,3-tetrafluoropropanoyl moiety in approved pharmaceuticals is not yet evident in the public domain, its potential for the synthesis of novel, fluorinated bioactive molecules remains an open and promising area of investigation for medicinal chemists and drug development professionals. Further research into the biological profile of this compound and its derivatives is warranted to fully elucidate its potential in the pharmaceutical sciences.

References

- 1. scbt.com [scbt.com]

- 2. daneshyari.com [daneshyari.com]

- 3. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,3,3,3-Tetrafluoropropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 2,3,3,3-tetrafluoropropanoic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. The document focuses on providing actionable information, including detailed experimental protocols, quantitative data for process optimization, and visualizations of the synthesis workflows.

Introduction

This compound (TFPA) is a key building block in the synthesis of various fluorinated molecules. Its unique physicochemical properties, imparted by the tetrafluoropropyl moiety, make it a desirable component in the design of novel therapeutic agents and crop protection chemicals. The efficient and scalable synthesis of TFPA is therefore of significant interest to the scientific community. This guide outlines the most prevalent and well-documented method for its preparation: the hydrolysis of N,N-dialkyl-2,3,3,3-tetrafluoropropionamides.

Primary Synthesis Pathway: Hydrolysis of N,N-Diethyl-2,3,3,3-tetrafluoropropionamide

The most commercially viable and widely reported method for synthesizing this compound is through the hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide. This precursor is often a byproduct in the production of fluorinated antibiotics, making this pathway a cost-effective and environmentally conscious choice by utilizing an industrial side stream.[1] The hydrolysis can be effectively carried out under acidic or basic conditions, with the option of using a catalyst to enhance reaction rates and yields.

Acid-Catalyzed Hydrolysis

Acidic hydrolysis is a robust method for the conversion of N,N-diethyl-2,3,3,3-tetrafluoropropionamide to TFPA. Common mineral acids such as hydrochloric acid and sulfuric acid are effective, and the reaction can be further accelerated by the addition of a catalyst.[1][2]

Experimental Protocol: Acid-Catalyzed Hydrolysis

The following protocols are based on procedures outlined in patent literature.[1][2]

Example 1: Hydrolysis using Hydrochloric Acid

-

Reaction Setup: In a suitable reaction flask equipped with a reflux condenser and a stirrer, combine N,N-diethyl-2,3,3,3-tetrafluoropropionamide (300g, 1.49 mol), 37% hydrochloric acid (700ml), ethanol (1000ml), and water (100ml).[2]

-

Reaction Conditions: Heat the mixture to reflux and maintain for 10 hours.[2]

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool. The product, this compound, is isolated by atmospheric distillation, collecting the fraction at 120°C.[2]

Example 2: Catalytic Hydrolysis using Sulfuric Acid and a Catalyst

-

Reaction Setup: Charge a reaction flask with N,N-diethyl-2,3,3,3-tetrafluoropropionamide (300g, 1.49 mol), 98% sulfuric acid (600ml), ethanol (1000ml), water (100ml), and copper(II) chloride dihydrate (2.54g, 0.0149 mol).[2]

-

Reaction Conditions: Heat the mixture to reflux and maintain for 5 hours.[2]

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to atmospheric distillation to yield the final product, collecting the fraction at 120°C.[2]

Example 3: Catalytic Hydrolysis using Trifluoroacetic Acid and a Catalyst

-

Reaction Setup: In a three-necked flask, add N,N-diethyl-2,3,3,3-tetrafluoropropionamide (201g, 1.0 mol), 40% trifluoroacetic acid aqueous solution (2010g), and iron(II) chloride (5g).[1]

-

Reaction Conditions: Stir and heat the mixture to 75°C and maintain the reaction for 20 hours.[1]

-

Work-up and Purification: Monitor the reaction by TLC. Once complete, the product is isolated by fractionation.[1]

Quantitative Data for Acid-Catalyzed Hydrolysis

The following table summarizes the quantitative data from the described acid-catalyzed hydrolysis methods.

| Starting Material | Acid | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| N,N-diethyl-2,3,3,3-tetrafluoropropionamide | HCl | None | Ethanol/Water | Reflux (90-120) | 10 | 95 | 98.5 | [2] |

| N,N-diethyl-2,3,3,3-tetrafluoropropionamide | H₂SO₄ | None | Ethanol/Water | Reflux (90-120) | 12 | 92 | 98.3 | [2] |

| N,N-diethyl-2,3,3,3-tetrafluoropropionamide | H₂SO₄ | CuCl₂·2H₂O | Ethanol/Water | Reflux (90-120) | 5 | 96 | 99.0 | [2] |

| N,N-diethyl-2,3,3,3-tetrafluoropropionamide | CF₃COOH | FeCl₂ | Water | 75 | 20 | 91 | 99.1 | [1] |

Basic Hydrolysis

While less detailed in the provided search results, hydrolysis under basic conditions is also a viable route.[2] This method typically involves the use of strong bases like sodium hydroxide or potassium hydroxide.

Synthesis Pathway Visualization

The following diagram illustrates the general workflow for the synthesis of this compound via hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide.

References

An In-Depth Technical Guide to 2,3,3,3-Tetrafluoropropanoic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,3,3-tetrafluoropropanoic acid, a fluorinated carboxylic acid of interest in various scientific domains. This document details its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

Core Molecular and Physical Properties

This compound, also known as 2,3,3,3-tetrafluoropropionic acid, is a synthetic organofluorine compound. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 359-49-9 | |

| Molecular Formula | C₃H₂F₄O₂ | |

| Molecular Weight | 146.04 g/mol | |

| Melting Point | 28-29 °C | |

| Boiling Point | 120-121 °C | |

| Density | 1.54 g/cm³ | |

| SMILES String | OC(=O)C(F)C(F)(F)F | |

| InChI Key | GPKYZQLMEPJAGJ-UHFFFAOYSA-N |

Molecular Structure

The molecular structure of this compound consists of a three-carbon propanoic acid backbone with four fluorine atoms. One fluorine atom is attached to the alpha-carbon (C2), and three fluorine atoms are attached to the beta-carbon (C3).

Experimental Protocols

A common method for the synthesis of this compound is the hydrolysis of N,N-dialkyl-2,3,3,3-tetrafluoropropionamide under acidic conditions. The following protocol is a generalized procedure based on available literature.

Objective: To synthesize this compound via acid-catalyzed hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide.

Materials:

-

N,N-diethyl-2,3,3,3-tetrafluoropropionamide

-

Concentrated sulfuric acid or hydrochloric acid

-

Iron (II) sulfate or Iron (II) chloride (optional catalyst)

-

Deionized water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating and stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N,N-diethyl-2,3,3,3-tetrafluoropropionamide, water, and a strong acid (e.g., sulfuric acid). The molar ratio of the amide to acid and water can vary, with typical ranges being 1: (1-10) for the acid and 1: (1-100) for the water. An optional catalyst, such as iron (II) sulfate, can be added.

-

Hydrolysis: Heat the reaction mixture to a temperature between 90°C and 120°C with continuous stirring. The reaction time can range from 10 to 24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether. Repeat the extraction process multiple times to ensure complete recovery of the product.

-

Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator.

-

Purification: The crude product can be further purified by distillation or recrystallization to obtain high-purity this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

An In-depth Technical Guide on the Solubility and Stability of 2,3,3,3-Tetrafluoropropanoic Acid

This technical guide provides a comprehensive overview of the solubility and stability of 2,3,3,3-tetrafluoropropanoic acid, a fluorinated carboxylic acid of interest to researchers, scientists, and drug development professionals. This document summarizes the available data on its solubility in various solvents and its stability under different environmental conditions. Furthermore, it outlines detailed experimental protocols for determining these properties, based on internationally recognized guidelines.

Physicochemical Properties

This compound (C₃H₂F₄O₂) is a short-chain fluorinated carboxylic acid with a molecular weight of 146.04 g/mol . Its structure, featuring a trifluoromethyl group and a fluorine atom on the alpha-carbon, imparts unique chemical characteristics.

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dichloromethane | Soluble |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

Table 2: Quantitative Solubility of this compound (Data Not Available)

| Solvent | Solubility (g/L) | Temperature (°C) | Method |

| Water | Data Not Available | ||

| Ethanol | Data Not Available | ||

| Acetone | Data Not Available | ||

| Acetonitrile | Data Not Available | ||

| Ethyl Acetate | Data Not Available |

Stability Assessment

The stability of this compound is a critical parameter for its handling, storage, and application. The strong carbon-fluorine bonds generally contribute to high thermal and chemical stability in fluorinated compounds.

Table 3: Stability Data for this compound (Data Not Available)

| Stability Type | Conditions | Observations/Degradation Products | Half-life |

| Thermal Stability | |||

| Temperature Range: | Data Not Available | Data Not Available | |

| Hydrolytic Stability | |||

| pH 4: | Data Not Available | Data Not Available | |

| pH 7: | Data Not Available | Data Not Available | |

| pH 9: | Data Not Available | Data Not Available | |

| Photochemical Stability | |||

| Light Source/Wavelength: | Data Not Available | Data Not Available |

Experimental Protocols

To address the gap in quantitative data, the following sections detail standardized experimental protocols for determining the solubility and stability of this compound, based on OECD Guidelines for the Testing of Chemicals.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature.[1] The flask method is suitable for substances with solubilities above 10⁻² g/L.[1][2]

Methodology: Flask Method

-

Preparation of Test Solution: Add an excess amount of this compound to a known volume of deionized water in a flask.

-

Equilibration: Agitate the flask at a controlled temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the necessary equilibration time.[1][2]

-

Phase Separation: Allow the mixture to stand to separate the undissolved solid. Centrifugation or filtration may be used to remove any suspended particles.

-

Analysis: Determine the concentration of this compound in the clear aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.

-

Replicates: Perform the experiment in at least triplicate to ensure the reliability of the results.

Determination of Hydrolytic Stability (OECD Guideline 111)

This test determines the rate of hydrolysis of a chemical as a function of pH.[3][4] The experiment is typically conducted at pH 4, 7, and 9.[3][5]

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Addition: Add a known concentration of this compound to each buffer solution. The concentration should not exceed half of its water solubility.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 50 °C for a preliminary test, or lower temperatures for the main study).[5]

-

Sampling: At appropriate time intervals, withdraw aliquots from each solution.

-

Analysis: Analyze the samples for the concentration of the parent compound and any potential hydrolysis products using a suitable analytical method (e.g., HPLC, GC-MS).

-

Data Evaluation: Determine the rate of hydrolysis and the half-life of the substance at each pH. If significant hydrolysis is observed, identify the major degradation products.

Determination of Thermal Stability (OECD Guideline 113)

This guideline describes methods for assessing the stability of a substance to heat.[6][7] Thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are commonly used.[7][8]

Methodology: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place a small, accurately weighed sample of this compound into the TGA sample pan.

-

Instrument Setup: Set the desired temperature program, typically a linear heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Analysis: Heat the sample and continuously monitor its weight as a function of temperature.

-

Data Interpretation: The temperature at which significant weight loss occurs indicates the onset of thermal decomposition. The TGA curve provides information on the decomposition pattern and the thermal stability of the substance. A substance is generally considered stable at room temperature if no decomposition is observed below 150°C.[7][8]

Determination of Photochemical Stability (OECD Guideline 316)

This guideline is used to determine the direct phototransformation of chemicals in water under simulated sunlight.[9]

Methodology:

-

Test Solution Preparation: Prepare a solution of this compound in sterile, purified water. The concentration should be below half of its water solubility.

-

Irradiation: Expose the test solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) at a constant temperature.[9]

-

Dark Control: Simultaneously, run a dark control by incubating an identical solution under the same conditions but protected from light.

-

Sampling: At selected time intervals, take samples from both the irradiated and dark control solutions.

-

Analysis: Analyze the samples to determine the concentration of the parent compound.

-

Data Evaluation: Calculate the rate of photodegradation and the photochemical half-life. Compare the results from the irradiated and dark control samples to differentiate between photochemical and other degradation processes.

Logical Relationships

The molecular structure of this compound directly influences its physicochemical properties, including its solubility and stability.

Conclusion

While qualitative data suggests that this compound is soluble in some organic solvents and possesses high stability characteristic of fluorinated compounds, a significant gap exists in the quantitative understanding of these properties. The experimental protocols outlined in this guide, based on established OECD guidelines, provide a clear pathway for researchers to generate the necessary data for a comprehensive assessment of its solubility and stability. This information is crucial for its safe handling, effective application in drug development and other scientific research, and for understanding its environmental fate.

References

- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 2. laboratuar.com [laboratuar.com]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 5. oecd.org [oecd.org]

- 6. OECD 113 - Thermal Stability and Stability in Air - Situ Biosciences [situbiosciences.com]

- 7. oecd.org [oecd.org]

- 8. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]

- 9. oecd.org [oecd.org]

A Technical Guide to the Spectroscopic Analysis of 2,3,3,3-Tetrafluoropropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,3,3,3-tetrafluoropropanoic acid (C₃H₂F₄O₂), a fluorinated carboxylic acid of interest in various chemical and pharmaceutical research fields. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted data from computational models to provide a detailed spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. This data is intended to serve as a reference for compound identification and characterization.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹⁹F, and ¹³C NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show a single multiplet for the proton at the C2 position, which is coupled to the adjacent fluorine atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.8 - 5.2 | Doublet of Quartets (dq) | J(H-F) ≈ 45 Hz, J(H-F) ≈ 7 Hz | CH |

Note: The chemical shift of the acidic proton of the carboxylic acid is highly dependent on the solvent and concentration and is often observed as a broad singlet between 10-13 ppm.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the CF₃ group and the single fluorine atom at the C2 position.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -75 | Doublet (d) | J(F-F) ≈ 7 Hz | CF₃ |

| ~ -205 | Quartet of Doublets (qd) | J(F-H) ≈ 45 Hz, J(F-F) ≈ 7 Hz | CF |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the three carbon atoms, with their chemical shifts influenced by the attached fluorine atoms.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~120 (quartet, J(C-F) ≈ 280 Hz) | CF₃ |

| ~90 (doublet, J(C-F) ≈ 190 Hz) | CHF |

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the carboxylic acid functional group and the carbon-fluorine bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 1700-1750 | Strong | C=O stretch (carbonyl) |

| 1200-1350 | Strong | C-F stretch |

| 1000-1150 | Strong | C-F stretch |

| 900-950 | Medium | O-H bend (out-of-plane) |

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The predicted data for this compound is presented below.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 146 | 10 | [M]⁺ (Molecular Ion) |

| 126 | 40 | [M-HF]⁺ |

| 101 | 100 | [M-COOH]⁺ |

| 69 | 80 | [CF₃]⁺ |

| 45 | 50 | [COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols and may require optimization for specific instrumentation and sample conditions.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer with a field strength of at least 400 MHz, equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a spectral width of approximately 15 ppm, centered around 7 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a one-dimensional ¹⁹F spectrum, which may be proton-decoupled to simplify the signals.

-

Use a spectral width of approximately 250 ppm.

-

Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled one-dimensional ¹³C spectrum to obtain singlets for each carbon environment.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Use a spectral width of approximately 220 ppm.

-

Reference the spectrum to the solvent peak or TMS.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (if sample is solid at room temperature): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Liquid Phase (if sample is liquid or can be melted): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Solution Phase: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background to produce the final spectrum.

-

Typically, data is collected over the range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and maximal signal intensity.

-

Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).

-

-

Data Acquisition (EI):

-

Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC).

-

The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated into the mass analyzer.

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Spectroscopic analysis workflow.

Environmental Fate and Degradation of 2,3,3,3-Tetrafluoropropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data specifically detailing the environmental fate and degradation of 2,3,3,3-tetrafluoropropanoic acid (TFPA) are limited in publicly available literature. This guide synthesizes the available information on TFPA and draws upon data from structurally similar short-chain per- and polyfluoroalkyl substances (PFAS) to provide a comprehensive overview. The experimental protocols and quantitative data presented are largely based on studies of these surrogate compounds and should be interpreted with caution as they may not be fully representative of TFPA's behavior.

Introduction

This compound (TFPA), an ultra-short-chain perfluoroalkyl substance (PFAS), is an emerging compound of interest due to its potential for environmental persistence. As a breakdown product of larger fluorinated molecules, such as the refrigerant HFO-1234yf, its presence in the environment is anticipated to increase. Understanding the environmental fate, persistence, and degradation pathways of TFPA is crucial for assessing its potential risks and developing effective remediation strategies. This technical guide provides a summary of the current knowledge on TFPA, including its physicochemical properties, and explores its likely environmental behavior and degradation based on available data for related short-chain PFAS.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of TFPA is presented in Table 1. These properties are essential for predicting its environmental transport and partitioning.

| Property | Value | Reference(s) |

| CAS Number | 359-49-9 | [1][2] |

| Molecular Formula | C₃H₂F₄O₂ | [3] |

| Molecular Weight | 146.04 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Density | 1.54 g/cm³ | |

| Melting Point | 28-29 °C | |

| Boiling Point | 120-121 °C |

Environmental Fate

The environmental fate of a chemical is governed by its mobility, partitioning in different environmental compartments (air, water, soil), and its potential for bioaccumulation.

Environmental Distribution and Mobility

As an ultra-short-chain PFAS, TFPA is expected to be highly mobile in the environment. Its high water solubility and low octanol-water partition coefficient (log Kow), characteristic of short-chain PFAS, suggest that it will predominantly reside in the aqueous phase. This high mobility raises concerns about the potential for widespread contamination of surface and groundwater resources. Studies on other short-chain PFAS have shown that they are less likely to adsorb to soil and sediment compared to their long-chain counterparts, further enhancing their transport in aquatic systems.[4]

Persistence and Bioaccumulation

The carbon-fluorine bond is one of the strongest in organic chemistry, rendering PFAS, including TFPA, highly resistant to degradation. This inherent stability leads to their classification as persistent organic pollutants.

While long-chain PFAS are known to bioaccumulate in organisms, the bioaccumulation potential of short-chain PFAS is generally considered to be lower. However, the detection of ultra-short-chain PFAS in biota, such as mussels, suggests that bioaccumulation, although potentially to a lesser extent than long-chain compounds, cannot be entirely ruled out.[5][6]

Degradation Pathways

The degradation of TFPA in the environment can occur through abiotic and biotic processes. However, specific studies on TFPA are scarce, and the following sections are largely based on the behavior of analogous short-chain fluorinated compounds.

Abiotic Degradation

Hydrolysis: Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. While some fluorinated compounds can undergo hydrolysis under specific conditions, the strong C-F bonds in TFPA likely make it resistant to hydrolysis under typical environmental pH and temperature ranges. Patents describing the synthesis of TFPA involve the hydrolysis of N,N-dialkyl-2,3,3,3-tetrafluoropropionamide under acidic conditions and elevated temperatures (40-180 °C) in the presence of a catalyst, suggesting that the reverse reaction (hydrolysis of TFPA) is unlikely to be a significant degradation pathway in the environment.[7]

Photodegradation: Photodegradation involves the breakdown of compounds by light. While direct photolysis of PFAS in the environment is generally considered a slow process, indirect photolysis, mediated by other substances, can occur. For instance, studies on other short-chain PFAS have explored photodegradation using photocatalysts like zinc oxide (ZnO).[8] However, no specific data on the photodegradation quantum yield or rate constants for TFPA are currently available.

Biotic Degradation

Microbial degradation is a key process for the removal of many organic pollutants from the environment. While PFAS are generally resistant to biodegradation, some studies have reported the enzymatic defluorination of certain fluorinated compounds.

A review on the microbial degradation of polyfluorinated compounds mentions the enzymatic defluorination of 2,3,3,3-tetrafluoropropionic acid, but the original study with detailed experimental data was not cited.[9] Research on other short-chain fluorinated carboxylic acids has shown that activated sludge communities can defluorinate specific structures, and this process is often cometabolic.[10][11] The biodegradation of PFOA by Pseudomonas species has also been reported, with the identification of shorter-chain PFCAs as transformation products.[12][13] These findings suggest that microbial degradation of TFPA may be possible, but further research is needed to identify the specific microorganisms, enzymes, and pathways involved.

Potential Biotic Degradation Pathway

Caption: Hypothetical biotic degradation pathway of TFPA.

Experimental Protocols

Detailed experimental protocols for studying the degradation of TFPA are not available. However, standard methods developed for other PFAS can be adapted.

Sample Analysis

The analysis of ultra-short-chain PFAS like TFPA in environmental matrices typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Example Protocol for Ultrashort-Chain PFAS Analysis in Water:

-

Sample Preparation:

-

Collect water samples in polypropylene bottles.

-

For low concentrations, a solid-phase extraction (SPE) step using a weak anion exchange (WAX) sorbent may be necessary to concentrate the analytes.

-

For higher concentrations, a direct injection "dilute-and-shoot" approach can be used, where the sample is simply diluted with a suitable solvent (e.g., methanol) before analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable LC column, such as a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column, to achieve retention of the highly polar ultra-short-chain PFAS.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is typically used.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor and product ion transitions for TFPA.

-

Internal Standards: Use isotopically labeled standards for accurate quantification to correct for matrix effects and variations in instrument response.

-

Experimental Workflow for PFAS Analysis

Caption: General workflow for the analysis of PFAS in environmental samples.

Degradation Studies

Example Protocol for a Biotic Degradation Study:

-

Microcosm Setup:

-

Collect environmental matrices (e.g., soil, sediment, activated sludge) from a relevant site.

-

In a series of sterile flasks, combine a known amount of the environmental matrix with a defined mineral medium.

-

Spike the microcosms with a known concentration of TFPA.

-

Include control groups:

-

Abiotic Control: Sterilized (e.g., autoclaved or poisoned with sodium azide) matrix to account for abiotic losses.

-

No-Spike Control: To monitor for background levels of TFPA and fluoride.

-

-

-

Incubation:

-

Incubate the flasks under controlled conditions (e.g., temperature, shaking, light/dark).

-

For aerobic studies, ensure adequate aeration. For anaerobic studies, maintain an oxygen-free environment.

-

-

Sampling and Analysis:

-

Periodically collect samples from the microcosms.

-

Separate the aqueous and solid phases (e.g., by centrifugation).

-

Analyze the aqueous phase for the concentration of TFPA and potential transformation products using LC-MS/MS.

-

Analyze for fluoride ion concentration using an ion-selective electrode or ion chromatography to assess defluorination.

-

-

Data Analysis:

-

Calculate the degradation rate and half-life of TFPA.

-

Identify and quantify transformation products to elucidate the degradation pathway.

-

Ecotoxicity

| Organism | Endpoint | PFBA (C4) | PFPeA (C5) | PFHxA (C6) | Reference(s) |

| Daphnia magna | 48h EC₅₀ | >1000 mg/L | >1000 mg/L | >1000 mg/L | [14] |

| Green algae (Pseudokirchneriella subcapitata) | 72h EC₅₀ | >1000 mg/L | >1000 mg/L | 330 mg/L | [14] |

| Zebrafish (Danio rerio) | 96h LC₅₀ | >1000 mg/L | >1000 mg/L | >1000 mg/L | [14] |

Conclusion and Future Research Directions

This compound is a persistent, ultra-short-chain PFAS with the potential for high mobility in the environment. While direct experimental data on its environmental fate and degradation are currently lacking, information from structurally similar compounds suggests a high resistance to both abiotic and biotic degradation under typical environmental conditions. Its high water solubility and low sorption potential indicate a high likelihood of transport in aquatic systems, posing a potential risk for widespread contamination.

To adequately assess the environmental risks associated with TFPA, further research is urgently needed in the following areas:

-

Degradation Studies: Detailed experimental investigations into the abiotic (hydrolysis, photolysis) and biotic degradation of TFPA to determine its half-life in various environmental compartments (water, soil, sediment) and to identify degradation pathways and transformation products.

-

Environmental Monitoring: Development and application of sensitive analytical methods to quantify TFPA in different environmental matrices to understand its occurrence, distribution, and background levels.

-

Ecotoxicity Testing: Comprehensive ecotoxicological studies on a range of aquatic and terrestrial organisms to determine the acute and chronic toxicity of TFPA.

-

Mobility and Transport: Laboratory and field studies to determine the soil-water partitioning coefficient (Kd) and organic carbon-water partitioning coefficient (Koc) of TFPA to better predict its mobility in soil and groundwater.

A thorough understanding of these aspects will be critical for developing effective risk management strategies and remediation technologies for this emerging environmental contaminant.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alsglobal.com [alsglobal.com]

- 5. researchgate.net [researchgate.net]

- 6. Source and fate of ultra-short-chain PFAS in water and biota from an AFFF impacted site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicity of perfluorinated carboxylic acids for aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. Toxicity of perfluorinated carboxylic acids for aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,3,3,3-Tetrafluoropropanoic Acid for Drug Development Professionals

An In-depth Overview of a Key Fluorinated Building Block

This technical guide provides a comprehensive overview of 2,3,3,3-tetrafluoropropanoic acid, a valuable fluorinated building block for researchers, scientists, and professionals in the field of drug development. This document details its key suppliers, commercial availability, physicochemical properties, and relevant experimental protocols for its application in medicinal chemistry.

Introduction: The Role of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance the pharmacological profile of a molecule.[1] Selective fluorination can lead to improved metabolic stability, increased binding affinity for target proteins, and enhanced membrane permeability.[1] Consequently, a significant percentage of commercially available pharmaceuticals contain fluorine.[2]

This compound serves as a versatile building block for introducing the tetrafluoropropyl moiety into bioactive compounds. This can modulate the lipophilicity and electronic properties of the parent molecule, potentially leading to improved pharmacokinetic and pharmacodynamic characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing synthetic transformations and for understanding the potential impact of this moiety on the properties of a drug candidate.

| Property | Value | Reference |

| CAS Number | 359-49-9 | [3][4] |

| Molecular Formula | C₃H₂F₄O₂ | [4][5] |

| Molecular Weight | 146.04 g/mol | [4][5] |

| Melting Point | 28-29 °C | [6][7] |

| Boiling Point | 120-121 °C | [6][7] |

| Density | 1.54 g/cm³ | [6][7] |

| Appearance | Solid | [5] |

| SMILES | O=C(O)C(F)C(F)(F)F | [5] |

| InChI | 1S/C3H2F4O2/c4-1(2(8)9)3(5,6)7/h1H,(H,8,9) | [5] |

Key Suppliers and Commercial Availability

This compound is commercially available from a range of suppliers, catering to both laboratory-scale research and larger-scale development needs.

Laboratory-Scale Suppliers

For research and development quantities, several well-established chemical suppliers offer this compound in various purities and package sizes.

| Supplier | Available Quantities | Purity |

| Sigma-Aldrich | 500 mg, and larger upon request | AldrichCPR |

| Santa Cruz Biotechnology | Inquire for availability | Research Grade |

| Matrix Scientific | 1 g, 5 g | 95% |

| JHECHEM CO LTD | Inquire for availability | Not specified |

Potential Bulk and Commercial-Scale Suppliers

For drug development professionals requiring larger quantities, several manufacturers, primarily based in China, are potential sources for bulk quantities of this compound. Direct inquiry with these companies is recommended to obtain detailed information on production capacity, pricing, and lead times.

| Supplier | Location | Noted Specialization |

| Jingshan Ruisheng Pharmaceutical Co., Ltd. | Hubei, China | Active Pharmaceutical Ingredients (APIs) |

| Nantong Chem-Tech. Co.,Ltd | Jiangsu, China | Fine and specialty chemicals, including fluoro compounds |

| XIAMEN EQUATION CHEMICAL CO.,LTD | Fujian, China | Bulk specialty chemicals for industry & life science |

It is important to note that a patent for the synthesis of this compound is held by Jingshan Ruisheng Pharmaceutical Co., Ltd., suggesting their significant manufacturing capabilities for this compound.[8]

Strategic Application in Drug Design

The incorporation of the 2,3,3,3-tetrafluoropropanoyl moiety can be a strategic decision in drug design to modulate key molecular properties. The following diagram illustrates the potential benefits of introducing such a fluorinated group.

Caption: Logical flow of benefits from incorporating a 2,3,3,3-tetrafluoropropanoyl moiety.

Experimental Protocols

The primary application of this compound in drug development is its use as a building block in organic synthesis. The carboxylic acid functionality allows for common transformations such as amide bond formation and esterification.

General Protocol for Amide Bond Formation

The formation of an amide bond is a crucial reaction for incorporating the 2,3,3,3-tetrafluoropropanoyl moiety into a molecule containing a primary or secondary amine. A variety of coupling reagents can be employed for this transformation.

Workflow for a Typical Amide Coupling Reaction:

Caption: A generalized workflow for the synthesis of an amide from this compound.

Detailed Methodology:

-

Activation: To a solution of this compound (1.0 eq) and a uronium-based coupling reagent such as HATU (1.1 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq). The mixture is stirred at room temperature for 15-30 minutes to ensure the formation of the activated ester.

-

Coupling: The desired amine (1.0-1.2 eq) is then added to the reaction mixture. The reaction is stirred at room temperature and monitored for completion using an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with a mild aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired amide.

General Protocol for Esterification

Esterification is another common transformation used to incorporate the 2,3,3,3-tetrafluoropropanoyl group, reacting it with an alcohol.

Methodology for Fischer Esterification:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 5-10 mol%).

-

Reaction: The mixture is heated to reflux, and the reaction progress is monitored by TLC or GC-MS. The reaction time can vary depending on the steric hindrance of the alcohol.

-

Work-up and Purification: After cooling to room temperature, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried, filtered, and concentrated. The crude ester can then be purified by distillation or column chromatography.

Conclusion

This compound is a readily accessible and versatile building block for the introduction of a tetrafluoropropyl moiety in drug discovery programs. Its use can lead to significant improvements in the physicochemical and pharmacokinetic properties of drug candidates. This guide provides essential information for sourcing this compound and for its effective implementation in synthetic organic chemistry workflows, ultimately aiding in the development of novel and improved therapeutics. Researchers and drug development professionals are encouraged to consider the strategic use of this and other fluorinated building blocks in their ongoing research endeavors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3,3,3-Tetrafluoropropionic acid | 359-49-9 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 8. CN103254058B - Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid - Google Patents [patents.google.com]

An In-depth Technical Guide on 2,3,3,3-Tetrafluoropropanoic Acid: Historical Context, Discovery, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,3,3-tetrafluoropropanoic acid, a significant fluorinated intermediate in the pharmaceutical and agrochemical industries. The document details its historical context, earliest documented synthesis, and various preparation methodologies. Key physicochemical properties are presented in a structured format, and detailed experimental protocols for its synthesis are provided. Furthermore, this guide includes graphical representations of the synthetic workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, with the chemical formula C₃H₂F₄O₂, is a carboxylic acid characterized by a propanoic acid backbone with four fluorine atoms. The presence of these fluorine atoms imparts unique chemical and physical properties to the molecule, making it a valuable building block in organic synthesis. Its structural features have led to its use as an intermediate in the development of various bioactive molecules in the fields of medicine and agriculture. This guide aims to consolidate the available scientific and patent literature to provide a detailed resource for researchers and professionals working with this compound.

Historical Context and Discovery

The development of organofluorine chemistry has been a significant driver of innovation in various scientific fields. While a singular "discovery" event for this compound is not prominently documented, its emergence is intrinsically linked to the broader exploration of fluorinated organic compounds. An early documented synthesis of this compound can be traced back to a 1986 publication in the Journal of Fluorine Chemistry by I. Hemer and J. Havlicek[1]. Their work appears to be one of the first disclosures of a synthetic route to this compound in the peer-reviewed scientific literature.

Prior to and following this publication, various patents have described methods for the synthesis of this compound, highlighting its industrial relevance as an intermediate. For instance, a Japanese patent from 2008 describes a method involving the hydrolysis of 2,3,3,3-tetrafluoro benzyl propionate under alkaline conditions[2]. These developments underscore the compound's recognized potential in synthetic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₃H₂F₄O₂ | [3] |

| Molecular Weight | 146.04 g/mol | [3] |

| CAS Number | 359-49-9 | [3] |

| Melting Point | 28.2 °C | [4] |

| Boiling Point | 120 °C | [4] |

| Density | 1.54 g/cm³ | |

| Form | Oil to Low-Melting Solid | [4] |

| Solubility | Soluble in dichloromethane and slightly soluble in chloroform and methanol. | [4] |

| Sensitivity | Hygroscopic | [4] |

Synthesis Methodologies

Several synthetic routes to this compound have been developed. The following sections provide detailed experimental protocols for two prominent methods.

Hydrolysis of N,N-Dialkyl-2,3,3,3-tetrafluoropropionamide

A common and scalable method for the preparation of this compound involves the hydrolysis of an N,N-dialkyl-2,3,3,3-tetrafluoropropionamide intermediate. This method is detailed in several patents and offers good yields and purity[2][5].

Experimental Protocol:

-

Reaction Setup: In a reaction flask equipped with a reflux condenser and a magnetic stirrer, combine N,N-diethyl-2,3,3,3-tetrafluoropropionamide (1.0 equivalent), ethanol, and water. A typical solvent system is a 10:1 (v/v) mixture of ethanol and water[2].

-

Acidification: Add a strong acid, such as 37% hydrochloric acid (5-10 molar equivalents), to the reaction mixture[2].

-

Hydrolysis: Heat the mixture to reflux (approximately 90-120 °C) and maintain for 10-24 hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., gas chromatography)[2].

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is subjected to distillation. The fraction collected at 120 °C is the desired this compound[2]. The product can be further purified if necessary. This process can yield the final product in high purity (e.g., 98.5%) and with a yield of up to 95%[2].

Synthesis Workflow: Hydrolysis of N,N-Dialkyl-2,3,3,3-tetrafluoropropionamide

Caption: Workflow for the synthesis of this compound via hydrolysis.

Electrochemical Carboxylation of Pentafluoroethylarenes

An alternative and innovative approach to synthesize derivatives of this compound is through the electrochemical carboxylation of pentafluoroethylarenes. This method allows for the introduction of an aryl group at the 2-position, providing access to a range of tetrafluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs)[6].

Experimental Protocol:

-

Electrolysis Setup: An undivided cell is equipped with a platinum plate cathode and a magnesium rod anode.

-

Electrolyte Solution: A solution of the starting pentafluoroethylarene (1.0 mmol) in anhydrous dimethylformamide (DMF) containing a supporting electrolyte such as tetrabutylammonium tetrafluoroborate (Bu₄NBF₄, 0.1 M) is prepared.

-

Carboxylation: The electrolysis is carried out at 0 °C with a constant current (15 mA/cm²) under an atmospheric pressure of carbon dioxide, which is bubbled through the solution.

-

Work-up and Isolation: Upon completion of the electrolysis, the reaction mixture is poured into aqueous HCl and extracted with diethyl ether. The combined organic extracts are washed with saturated aqueous sodium bicarbonate. The aqueous layer is then acidified with HCl and extracted again with diethyl ether. The final organic extracts are washed with brine, dried over magnesium sulfate, and the solvent is evaporated to yield the 2-aryl-2,3,3,3-tetrafluoropropanoic acid derivative[6].

Synthesis Workflow: Electrochemical Carboxylation

Caption: Workflow for the synthesis of 2-aryl-2,3,3,3-tetrafluoropropanoic acid derivatives.

Spectroscopic Characterization Data

While comprehensive, publicly available spectroscopic data for this compound is limited, data for related compounds and derivatives are available. For instance, 19F NMR data is available for 2,3,3,3-tetrafluoropropionic acid amide[7]. Researchers are advised to perform their own analytical characterization (NMR, IR, Mass Spectrometry) to confirm the identity and purity of their synthesized material.

Applications and Future Outlook

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The introduction of a tetrafluoropropyl moiety can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of a parent compound. The synthesis of tetrafluorinated analogues of NSAIDs, such as fenoprofen and ketoprofen, demonstrates the potential of this building block in drug discovery[6].

The continued exploration of organofluorine chemistry is expected to unveil new applications for this compound and its derivatives. Its utility in creating novel bioactive compounds with enhanced properties makes it a compound of ongoing interest for synthetic chemists and drug development professionals.

Conclusion

This technical guide has provided a detailed overview of the historical context, synthesis, and properties of this compound. By consolidating information from scientific literature and patent documents, this guide serves as a valuable resource for researchers. The provided experimental protocols and synthesis workflows offer practical insights for the laboratory preparation of this important fluorinated intermediate. As the demand for novel fluorinated molecules in various industries continues to grow, a thorough understanding of key building blocks like this compound is essential for future innovation.

References

- 1. 2-CHLOROTETRAFLUOROPROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. 359-49-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CN103254058B - Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid - Google Patents [patents.google.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. spectrabase.com [spectrabase.com]

Methodological & Application

Application Notes and Protocols: The Use of 2,3,3,3-Tetrafluoropropanoic Acid in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 2,3,3,3-Tetrafluoropropanoic acid and its derivatives have emerged as valuable building blocks in this endeavor, offering a versatile platform for the synthesis of novel fluorinated compounds. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential pharmaceutical agents, with a focus on the formation of amide bonds, a critical linkage in a vast array of bioactive molecules. While this compound is recognized as a valuable intermediate in the pharmaceutical and pesticide industries, this document will focus on its application in the synthesis of fluorinated amides as a key step in drug discovery.[1]

Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is as a precursor for introducing the 2,3,3,3-tetrafluoropropionyl moiety into a target molecule. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (2,3,3,3-tetrafluoropropanoyl chloride). This activated intermediate can then readily react with various nucleophiles, most notably amines, to form stable amide bonds.

The resulting N-substituted-2,3,3,3-tetrafluoropropionamides are of significant interest in drug discovery. The tetrafluoropropyl group can confer unique properties to the parent molecule, including increased lipophilicity and altered electronic characteristics, which can modulate its biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

A key reaction is the aminolysis of 2,3,3,3-tetrafluoropropanoyl chloride derivatives with primary or secondary amines. This reaction is a robust and high-yielding method for the synthesis of a diverse range of fluorinated amides.

Experimental Protocols